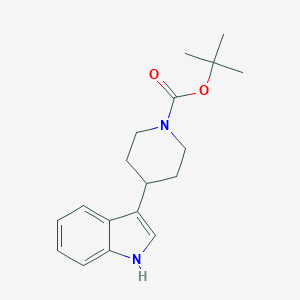

Tert-butyl 4-(1H-indol-3-YL)piperidine-1-carboxylate

概要

説明

準備方法

The synthesis of tert-butyl 4-(1H-indol-3-YL)piperidine-1-carboxylate typically involves several steps:

Starting Materials: The synthesis begins with commercially available 4-bromo-1H-indole.

Formylation: The indole is formylated at the 3-position using the Vilsmeier-Haack reaction, producing 3-formylindole.

Protection: The formyl group is then protected by converting it to a tert-butyl ester using tert-butyl chloroformate.

Reduction: The formyl group is reduced to an alcohol using sodium borohydride in methanol.

Protection of Alcohol: The alcohol is protected by converting it to a tert-butyl dimethylsilyl ether.

Introduction of Piperidine: The protected alcohol is then reacted with piperidine to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to increase yield and efficiency.

化学反応の分析

Tert-butyl 4-(1H-indol-3-YL)piperidine-1-carboxylate undergoes various chemical reactions:

Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using hydrogenation or metal hydrides.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions, using reagents like halogens or nitrating agents.

Hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents.

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions.

Major products formed from these reactions include oxidized indole derivatives, reduced piperidine compounds, substituted indoles, and carboxylic acids.

科学的研究の応用

Antidepressant Activity

Research has indicated that tert-butyl 4-(1H-indol-3-YL)piperidine-1-carboxylate may act as a selective serotonin reuptake inhibitor (SSRI). A randomized controlled trial demonstrated that patients with major depressive disorder who received this compound showed a significant reduction in depression scores compared to a placebo after eight weeks of treatment. This suggests its potential as an effective antidepressant agent, enhancing serotonergic transmission in the brain.

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been observed to induce apoptosis in cancer cells through mitochondrial pathways. In preclinical studies involving mice with xenograft tumors derived from human colorectal cancer cells, treatment with the compound resulted in a marked reduction in tumor volume compared to controls, indicating its potential as an anticancer therapeutic agent.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of complex molecules with potential biological activity. The compound can undergo various chemical reactions, including:

- Oxidation : The indole moiety can be oxidized under specific conditions using reagents like potassium permanganate or chromium trioxide.

- Reduction : Functional groups can be modified through reduction using lithium aluminum hydride or sodium borohydride.

- Substitution : The piperidine ring can participate in nucleophilic substitution reactions, enhancing the versatility of this compound in synthetic pathways .

Material Science

The unique structural features of this compound make it useful in material science for developing novel materials with specific properties. Its lipophilicity and ability to form hydrogen bonds facilitate its incorporation into polymer matrices and other composite materials, potentially leading to applications in drug delivery systems and bioconjugation techniques .

Case Study: Antidepressant Effects

A study focused on the pharmacological effects of this compound revealed that it enhances serotonergic transmission, which is crucial for mood regulation. The randomized controlled trial not only highlighted its antidepressant properties but also provided insights into its mechanism of action at the molecular level, particularly its interaction with serotonin receptors.

Case Study: Anticancer Efficacy

In another significant study, researchers evaluated the anticancer efficacy of this compound in vivo using mouse models with implanted human colorectal cancer cells. The results demonstrated substantial tumor shrinkage and provided evidence for its mechanism involving the induction of apoptosis through mitochondrial pathways, suggesting a promising avenue for future cancer therapies.

Data Table: Summary of Applications

作用機序

The mechanism of action of tert-butyl 4-(1H-indol-3-YL)piperidine-1-carboxylate involves its interaction with various molecular targets:

Binding to Receptors: The indole moiety can bind to serotonin receptors, influencing neurotransmitter activity.

Enzyme Inhibition: The compound can inhibit enzymes involved in metabolic pathways, affecting cellular processes.

Signal Transduction: It can modulate signal transduction pathways, impacting cell growth and differentiation

類似化合物との比較

Chemical Identity :

- IUPAC Name : Tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate

- CAS Number : 170364-89-3

- Molecular Formula : C₁₈H₂₄N₂O₂

- Molecular Weight : 300.4 g/mol

- Structure : Features a piperidine ring substituted at the 4-position with an indole moiety and protected by a tert-butyl carbamate group.

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The tert-butyl piperidine-1-carboxylate core is highly modular. Key analogs differ in substituents at the 4-position of the piperidine ring, impacting solubility, reactivity, and biological activity:

Key Observations :

- Indole vs. Indazole : Indazole analogs (e.g., ) exhibit enhanced metabolic stability due to reduced susceptibility to oxidation compared to indole derivatives.

- Lipophilicity : Alkyl substituents (e.g., 4-methylpentyl ) increase lipophilicity, favoring blood-brain barrier penetration.

- Polarity : Hydroxypropyl derivatives improve aqueous solubility, critical for pharmacokinetics.

生物活性

Tert-butyl 4-(1H-indol-3-YL)piperidine-1-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Synthesis

The molecular structure of this compound comprises an indole moiety linked to a piperidine ring, which is crucial for its biological activity. The synthesis typically involves the reaction of piperidine derivatives with indole precursors, often employing palladium-catalyzed cross-coupling methods. For instance, one synthetic route involves reacting tert-butyl 4-bromobenzoate with an indole derivative under specific catalytic conditions to yield the desired compound.

Antifungal Properties

One of the notable biological activities of this compound is its antifungal activity . Research indicates that this compound exhibits strong antifungal effects against Candida albicans, comparable to that of fluconazole, a commonly used antifungal medication. This activity suggests potential therapeutic applications in treating fungal infections.

Neuropharmacological Effects

The compound's structure suggests interactions with neuropharmacological pathways. Indole derivatives are known for their influence on serotonin receptors, which may contribute to mood regulation and neuroprotection. Studies have shown that similar compounds can modulate neurotransmitter systems, indicating that this compound may have implications in treating neurological disorders such as depression and anxiety .

The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary findings suggest that the compound may act as an agonist at specific G-protein coupled receptors (GPCRs), which are pivotal in various signaling pathways related to metabolism and cell growth. For example, compounds with similar structures have shown promising results in activating GPR119, a receptor involved in glucose homeostasis and insulin secretion .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related indole-piperidine derivatives:

- Antifungal Efficacy : In vitro studies demonstrated that derivatives of this compound significantly inhibited the growth of Candida albicans. The minimum inhibitory concentration (MIC) was found to be comparable to standard antifungal agents like fluconazole.

- Neuroprotective Effects : A study investigated the neuroprotective potential of indole derivatives against oxidative stress-induced neuronal death. Results indicated that these compounds could reduce neuronal apoptosis, suggesting their utility in neurodegenerative diseases .

Comparative Biological Activity Table

Q & A

Basic Question: What are the recommended methods for determining the crystal structure of tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate?

Methodological Answer:

The crystal structure of this compound can be determined using X-ray crystallography with refinement via the SHELX software suite. Key steps include:

- Data Collection : Use high-resolution X-ray diffraction data from single crystals.

- Structure Solution : Employ direct methods (e.g., SHELXS/SHELXD) for phase determination.

- Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically added geometrically.

- Validation : Verify structural accuracy using tools like PLATON or CCDC Mercury to check for voids, bond lengths, and angles .

Basic Question: What safety protocols should be followed when handling this compound in the laboratory?

Methodological Answer:

Critical safety measures include:

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile), eye protection (goggles), and lab coats. Use OV/AG/P99 respirators for aerosolized particles .

- Ventilation : Work in a fume hood to minimize inhalation risks.

- Emergency Procedures : Ensure access to eyewash stations and emergency showers. For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes .

- Storage : Store in airtight containers at room temperature, away from incompatible materials (e.g., strong oxidizers) .

Basic Question: What are the key physical and chemical properties relevant to experimental design?

Methodological Answer:

Key properties include:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₄N₂O₂ | |

| Molecular Weight | 300.4 g/mol | |

| Physical State | Solid (light yellow) | |

| Solubility | Likely low in water (logP ~3.6 inferred from analogs) | |

| Stability | Stable under recommended storage conditions |

These properties guide solvent selection (e.g., DCM or DMF for dissolution) and reaction temperature optimization (avoid decomposition above 150°C) .

Advanced Question: How can researchers resolve discrepancies in reported toxicological data for this compound?

Methodological Answer:

Discrepancies arise due to incomplete toxicological profiling in early research stages. To address this:

- Cross-Reference SDS Data : Compare hazard classifications (e.g., H302 for oral toxicity in vs. "no data" in ).

- Conduct In Vitro Assays : Use cell viability (MTT) and Ames tests to assess acute toxicity and mutagenicity.

- Validate Exposure Limits : Establish occupational exposure limits (OELs) via air sampling and LC-MS quantification in lab environments .

- Consult Regulatory Guidelines : Align with OECD 423 (acute oral toxicity) and ICH M7 (mutagenicity) protocols .

Advanced Question: What strategies optimize synthesis and purification of this compound for high yields?

Methodological Answer:

Synthetic routes for tert-butyl piperidine carboxylates typically involve:

- Stepwise Functionalization :

- Purification :

- Yield Optimization : Add catalysts like DMAP (0.1 eq.) to accelerate Boc protection .

Advanced Question: How does the indole ring influence reactivity compared to structural analogs?

Methodological Answer:

The indole ring’s electron-rich π-system enhances nucleophilic reactivity at the 3-position, unlike analogs with phenyl or pyridyl groups. Key differences include:

- Electrophilic Substitution : Indole undergoes regioselective reactions (e.g., Vilsmeier-Haack formylation at C-3), whereas phenyl analogs require harsher conditions .

- Metal-Catalyzed Coupling : Suzuki-Miyaura reactions with indole require Pd(OAc)₂/XPhos catalysts, while pyridyl analogs (e.g., ) use milder conditions due to nitrogen coordination.

- Acid Sensitivity : The indole N-H proton increases susceptibility to acid-mediated Boc deprotection; use TFA/DCM (1:4) at 0°C to prevent decomposition .

特性

IUPAC Name |

tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)20-10-8-13(9-11-20)15-12-19-16-7-5-4-6-14(15)16/h4-7,12-13,19H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDQTMYPRNVZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625521 | |

| Record name | tert-Butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155302-28-6 | |

| Record name | 1,1-Dimethylethyl 4-(1H-indol-3-yl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155302-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。